molecular formula C14H26N2O3 B13950234 tert-Butyl 3-(1-(cyclopropylamino)-3-hydroxypropyl)azetidine-1-carboxylate

tert-Butyl 3-(1-(cyclopropylamino)-3-hydroxypropyl)azetidine-1-carboxylate

Cat. No.: B13950234
M. Wt: 270.37 g/mol
InChI Key: GHEBVHYKCNEEDD-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-(cyclopropylamino)-3-hydroxypropyl)azetidine-1-carboxylate: is a synthetic organic compound with a complex structure It is characterized by the presence of an azetidine ring, a cyclopropylamino group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-(cyclopropylamino)-3-hydroxypropyl)azetidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(1-(cyclopropylamino)-3-hydroxypropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selective reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(1-(cyclopropylamino)-3-hydroxypropyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to probe the structure and function of proteins and nucleic acids .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It can be incorporated into polymers and other materials to enhance their performance .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-(cyclopropylamino)-3-hydroxypropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds with biological macromolecules, while the azetidine ring may interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(1-(cyclopropylamino)-3-hydroxypropyl)azetidine-1-carboxylate is unique due to the presence of the hydroxyl group, which allows for additional hydrogen bonding and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 3-[1-(cyclopropylamino)-3-hydroxypropyl]azetidine-1-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-8-10(9-16)12(6-7-17)15-11-4-5-11/h10-12,15,17H,4-9H2,1-3H3

InChI Key

GHEBVHYKCNEEDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(CCO)NC2CC2

Origin of Product

United States

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